Succinate de méthylprednisolone sodique

Vue d'ensemble

Description

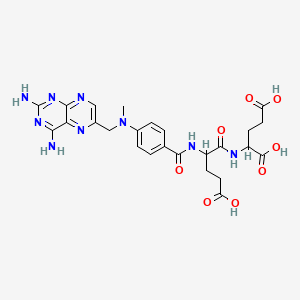

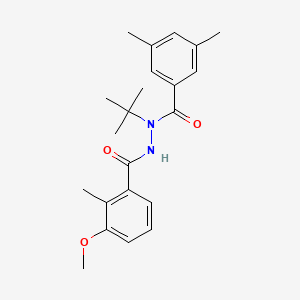

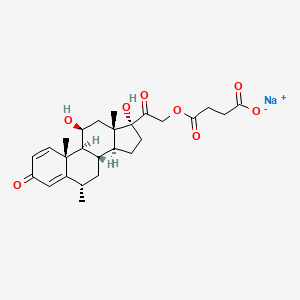

Le succinate de méthylprednisolone sodique est un glucocorticoïde synthétique utilisé principalement pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il s'agit de l'ester succinique sodique de la méthylprednisolone, un dérivé de la prednisolone. Ce composé est hautement soluble dans l'eau et l'alcool, ce qui le rend adapté à l'administration intraveineuse dans les situations nécessitant des effets thérapeutiques rapides .

Applications De Recherche Scientifique

Methylprednisolone sodium succinate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical methods such as HPLC and mass spectrometry.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune conditions.

Industry: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems .

Mécanisme D'action

Target of Action

Methylprednisolone sodium succinate primarily targets intracellular glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating gene expression .

Mode of Action

Methylprednisolone sodium succinate, like other corticosteroids, regulates gene expression in a tissue-specific manner . After binding to the glucocorticoid receptors, the drug-receptor complex translocates into the nucleus, where it modulates the transcription of target genes . This results in a wide array of physiological effects, including the modulation of carbohydrate, protein, and lipid metabolism, and the maintenance of fluid and electrolyte homeostasis . The drug also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

The primary biochemical pathway affected by methylprednisolone sodium succinate is the inflammatory response pathway . By binding to glucocorticoid receptors, the drug suppresses the production of various inflammatory mediators, such as cytokines and chemokines . This leads to a decrease in inflammation and immune response .

Pharmacokinetics

Methylprednisolone sodium succinate is well absorbed and exhibits linear plasma protein binding averaging 77% . The volume of distribution (Vd) for the drug when administered intravenously is approximately 24 ± 6 L . The drug is primarily metabolized in the liver, with a half-life of 1.8–2.6 hours . Excretion of the administered dose is nearly complete within 12 hours .

Result of Action

The primary result of the action of methylprednisolone sodium succinate is the reduction of inflammation and immune response . This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability, and modulation of gene expression . These actions can lead to relief from symptoms in various conditions, including allergic reactions, asthma, and autoimmune diseases .

Action Environment

The action of methylprednisolone sodium succinate can be influenced by various environmental factors. For instance, the drug’s solubility can affect its bioavailability and efficacy . Methylprednisolone sodium succinate is soluble in water and alcohol, slightly soluble in acetone, and insoluble in chloroform . This solubility profile can influence the drug’s absorption and distribution in the body . Furthermore, the drug’s stability and efficacy can be affected by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

Methylprednisolone sodium succinate plays a significant role in biochemical reactions by modulating the activity of various enzymes, proteins, and other biomolecules. It primarily interacts with glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding to these receptors, methylprednisolone sodium succinate forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction leads to the regulation of genes involved in inflammatory and immune responses . Additionally, methylprednisolone sodium succinate inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Methylprednisolone sodium succinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as lymphocytes and macrophages, methylprednisolone sodium succinate suppresses the production of cytokines and chemokines, thereby reducing inflammation . It also inhibits the proliferation of T cells and induces apoptosis in certain immune cells, contributing to its immunosuppressive effects . In non-immune cells, methylprednisolone sodium succinate affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake, leading to hyperglycemia .

Molecular Mechanism

The molecular mechanism of action of methylprednisolone sodium succinate involves its binding to glucocorticoid receptors, which are part of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change that allows it to translocate to the nucleus. . This regulation of gene expression results in the inhibition of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Additionally, methylprednisolone sodium succinate inhibits the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), further reducing the expression of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylprednisolone sodium succinate can vary over time. The compound is rapidly absorbed and distributed throughout the body, with demonstrable effects evident within one hour of administration . The stability and degradation of methylprednisolone sodium succinate are influenced by factors such as temperature and pH. Long-term studies have shown that prolonged exposure to methylprednisolone sodium succinate can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often reversible upon discontinuation of the compound.

Dosage Effects in Animal Models

The effects of methylprednisolone sodium succinate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, methylprednisolone sodium succinate can cause toxic effects such as hyperglycemia, hypertension, and immunosuppression . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but increases the risk of adverse effects .

Metabolic Pathways

Methylprednisolone sodium succinate is involved in various metabolic pathways, including carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, promoting gluconeogenesis and increasing blood glucose levels . Additionally, methylprednisolone sodium succinate affects lipid metabolism by increasing lipolysis and redistributing fat to different body compartments . These metabolic effects contribute to the overall physiological response to the compound.

Transport and Distribution

Methylprednisolone sodium succinate is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing for rapid absorption and distribution following intravenous or intramuscular administration . The compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . Within cells, methylprednisolone sodium succinate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors, initiating its biochemical effects .

Subcellular Localization

The subcellular localization of methylprednisolone sodium succinate is primarily within the cytoplasm and nucleus of cells. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to regulate gene expression . The activity and function of methylprednisolone sodium succinate are influenced by its localization within these cellular compartments, as well as by post-translational modifications that may affect its binding affinity and stability .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du succinate de méthylprednisolone sodique implique l'estérification de la méthylprednisolone avec l'acide succinique. Le processus comprend généralement les étapes suivantes :

Estérification : La méthylprednisolone est mise à réagir avec l'anhydride succinique en présence d'un catalyseur tel que la pyridine ou la triéthylamine.

Purification : L'ester résultant est purifié par cristallisation ou chromatographie afin d'éliminer les impuretés.

Conversion en sel de sodium : L'ester purifié est ensuite converti en sa forme de sel de sodium en le faisant réagir avec de l'hydroxyde de sodium .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate de méthylprednisolone sodique subit diverses réactions chimiques, notamment :

Hydrolyse : En solutions aqueuses, il peut s'hydrolyser pour libérer de la méthylprednisolone et de l'acide succinique.

Oxydation et réduction : Il peut participer à des réactions redox, bien que celles-ci soient moins fréquentes dans les applications pharmaceutiques typiques.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la liaison ester .

Réactifs et conditions courants :

Hydrolyse : Eau ou tampons aqueux à pH physiologique.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions douces .

Principaux produits :

Hydrolyse : Méthylprednisolone et acide succinique.

Oxydation : Dérivés oxydés de la méthylprednisolone.

Réduction : Formes réduites de la méthylprednisolone.

Substitution : Dérivés substitués de la méthylprednisolone .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence dans les méthodes analytiques telles que la HPLC et la spectrométrie de masse.

Biologie : Utilisé dans des études portant sur les effets des glucocorticoïdes sur les processus cellulaires et l'expression des gènes.

Médecine : Largement utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement des maladies inflammatoires et auto-immunes.

Industrie : Utilisé dans le développement et les essais de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments .

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Après liaison, le complexe récepteur-ligand se transloque dans le noyau, où il module la transcription des gènes cibles. Cela entraîne la suppression des cytokines pro-inflammatoires et la régulation positive des protéines anti-inflammatoires. Le composé inhibe également la migration des leucocytes vers les sites d'inflammation et réduit la perméabilité capillaire .

Composés similaires :

Prednisolone : Un glucocorticoïde moins puissant ayant des propriétés anti-inflammatoires similaires.

Dexamethasone : Un glucocorticoïde plus puissant ayant une durée d'action plus longue.

Hydrocortisone : Un glucocorticoïde naturel ayant des effets métaboliques plus larges .

Unicité : Le this compound est unique en raison de son début d'action rapide et de sa haute solubilité, ce qui le rend particulièrement utile dans les situations médicales aiguës. Comparé à la prednisolone, il possède une puissance anti-inflammatoire supérieure et une moindre tendance à provoquer une rétention de sodium et d'eau. Contrairement à la dexamethasone, il a une durée d'action plus courte, ce qui peut être avantageux dans les situations nécessitant un contrôle précis des effets des glucocorticoïdes .

Comparaison Avec Des Composés Similaires

Prednisolone: A less potent glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects .

Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .

Propriétés

IUPAC Name |

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISKWAFAHGMGT-SGJOWKDISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2921-57-5 (Parent) | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023303 | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-03-3 | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.